

BIIB028 pharmacodynamic biomarker correlation

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Biib-028

CAS No.: 911398-13-5

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BIIB028 Pharmacodynamic Biomarker Summary

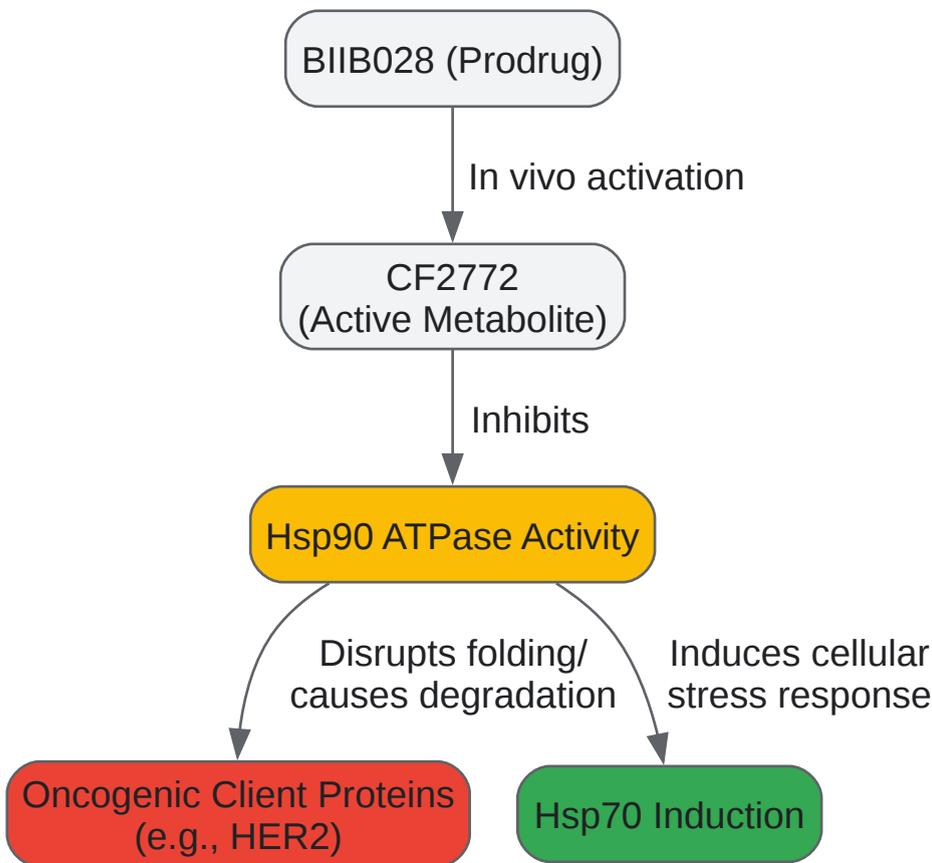
Biomarker	Measurement	Result & Correlation	Biological Significance
Hsp70 Induction in PBMCs [1] [2]	Protein expression levels in peripheral blood mononuclear cells (PBMCs).	Significant increase at BIIB028 dose levels ≥ 48 mg/m ² . [1] [2]	A compensatory cellular stress response confirming target engagement of Hsp90. [1]
Circulating HER2-extracellular domain (ECD) [1] [2]	Levels of HER2-ECD in patient plasma.	Significant decrease in all patients receiving BIIB028 at dose levels ≥ 48 mg/m ² . [1] [2]	Demonstrates degradation of Hsp90 client proteins , a primary mechanism of action for Hsp90 inhibitors. [1]

Experimental Protocol Overview

The pharmacodynamic data was generated in a phase I, dose-finding study for patients with advanced solid tumors. Here are the key methodological details [1]:

- **Trial Design:** A standard "3+3" dose-escalation design was used. BIIB028 was administered intravenously twice a week in 21-day cycles.
- **Dosing Range:** Patients received doses ranging from **6 to 192 mg/m²**.
- **Sample Collection:** Blood samples for pharmacodynamic evaluations were collected at multiple time points, including pre-dose and up to 24 hours after the start of infusion on **Days 1 and 18** of the treatment cycle.
- **Biomarker Analysis:**
 - **Hsp70 in PBMCs:** Protein levels were measured in isolated PBMCs.
 - **HER2-ECD:** Circulating levels were measured in patient plasma.

The relationship between BIIB028's mechanism of action and the observed biomarker changes is illustrated below.



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Interpretation of Findings

The biomarker data provides strong evidence that BIIB028 successfully engages its intended target in humans:

- **Proof of Mechanism:** The degradation of HER2, a well-established Hsp90 client protein, directly confirms that the drug's mechanism of action is functioning as designed in patients [1].
- **Proof of Concept:** The dose-dependent observation (≥ 48 mg/m²) of both Hsp70 induction and HER2-ECD reduction helps establish a **pharmacologically active dose range**, which is critical for later-stage trials [1] [2].
- **Clinical Context:** While these biomarkers confirmed target impact, the direct antitumor activity of BIIB028 as a single agent was limited. The best clinical outcome observed was **stable disease**, achieved in 12% of patients (5 out of 41), with two patients experiencing prolonged stability (12.5 and 19 months) [1] [2]. This is consistent with the broader experience of first-generation Hsp90 inhibitors, which often show more promise in combination therapies [3] [4].

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References

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To cite this document: Smolecule. [BIIB028 pharmacodynamic biomarker correlation]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-pharmacodynamic-biomarker-correlation>]

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